2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Description
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Properties
CAS No. |
1028685-32-6 |
|---|---|
Molecular Formula |
C25H27N5O2S |
Molecular Weight |
461.58 |
IUPAC Name |
2-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H27N5O2S/c1-16-6-5-7-18(14-16)29-13-12-28(15-17(29)2)22(31)11-10-21-24(32)30-23(26-21)19-8-3-4-9-20(19)27-25(30)33/h3-9,14,17,21,26H,10-13,15H2,1-2H3 |
InChI Key |
FTMPTGJZCNRJMY-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperazine Ring : Known for its role in pharmacology as a scaffold for various drugs.
- Imidazoquinazolinone Framework : Associated with diverse biological activities, including antimicrobial and anticancer properties.
- Thioxo Group : Imparts unique reactivity and biological interactions.
Chemical Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Bacterial | 32 | |
| Compound B | Fungal | 16 | |
| Target Compound | TBD | TBD | TBD |
Anticancer Potential
Studies have shown that imidazoquinazolinones can inhibit cancer cell proliferation. The target compound's mechanism of action may involve:
- Enzyme Inhibition : Targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Neuropharmacological Effects
The piperazine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been reported to modulate neurotransmitter systems, potentially offering therapeutic avenues for psychiatric disorders.
Study 1: Antimicrobial Evaluation
A recent study synthesized derivatives of the target compound and evaluated their antimicrobial activity against various pathogens. The results demonstrated moderate to excellent activity against Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity Assay
In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF7). The target compound exhibited IC50 values comparable to established chemotherapeutics, indicating promising anticancer activity.
The biological activity of the compound is hypothesized to involve:
- Binding Affinity : High binding affinity to specific receptors or enzymes.
- Signal Transduction Modulation : Altering intracellular signaling pathways that lead to desired biological outcomes.
Scientific Research Applications
Target Enzymes
The compound primarily targets two key enzymes:
- Phosphatidylinositol 3-Kinase (PI3K) : Involved in cell growth and survival.
- Histone Deacetylase (HDAC) : Plays a crucial role in gene expression regulation.
Mode of Action
The compound acts as a dual inhibitor of both PI3K and HDAC, leading to alterations in critical signaling pathways such as the PI3K/AKT/mTOR pathway. This pathway is essential for cell cycle regulation and apoptosis, making it a focal point for cancer treatment strategies.
Biochemical Pathways Affected
The inhibition of PI3K and HDAC by this compound can lead to:
- Changes in cell growth and survival.
- Alterations in gene expression.
- Induction of apoptosis in cancer cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for specific cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 (human chronic myeloid leukemia) | 49.40 |
| Hut78 (human T-cell leukemia) | 50.20 |
These values indicate significant efficacy in inhibiting cell growth compared to standard treatments.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various models:
- Anticancer Activity : In studies involving K562 cells, the compound showed an IC50 value of 49.40 µM, suggesting strong antiproliferative effects.
- Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to the active sites of PI3K and HDAC, providing a rational basis for its inhibitory activity.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Good bioavailability.
- High plasma free fractions (33%-50%).
- Large volume of distribution.
- Intermediate half-life.
These properties enhance its potential for therapeutic applications by ensuring adequate exposure to target tissues.
Applications in Research and Medicine
The compound has shown promise in several research areas:
- Cancer Therapeutics : Its dual inhibition mechanism positions it as a candidate for developing novel anticancer therapies.
- Neurodegenerative Diseases : Due to its effects on histone deacetylases, it may also have applications in treating conditions like Alzheimer's disease where HDACs play a role.
- Metabolic Disorders : The impact on PI3K signaling may extend to metabolic pathways, suggesting potential applications in diabetes management.
Chemical Reactions Analysis
Core Imidazoquinazoline Formation
The imidazo[1,2-c]quinazoline scaffold is typically synthesized via cyclization reactions. For example:
-
Step 1 : Condensation of 2-aminobenzamide with α-aminoketones or α-aminocarboxylic acids forms the quinazolinone precursor .
-
Step 2 : Cyclization with carbon disulfide introduces the thioxo group at position 5, as demonstrated in imidazo[1,2-c]quinazoline-5(6H)-thione derivatives .
Reaction Conditions :
| Reagent | Temperature | Solvent | Yield | Source |
|---|---|---|---|---|
| CS₂, KOH | Reflux | Ethanol | 60-75% | |
| Anthranilamide, DMF | 110°C | Toluene | 85% |
Thioxo Group (C=S)
-
Oxidation : Reacts with H₂O₂ or mCPBA to form sulfonyl derivatives (C=O) .
-
Nucleophilic Substitution : Thiol exchange with amines or alcohols under acidic conditions .
Quinazolinone Core
-
Electrophilic Aromatic Substitution : Halogenation (Br₂/Fe) occurs at position 7 or 8 of the quinazoline ring .
-
Reduction : NaBH₄ reduces the 4-oxo group to 4-hydroxy, altering ring conjugation .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data inferred from quinazolinone analogs) .
-
pH Sensitivity :
Pharmacological Modifications
While not the primary focus, structural analogs highlight reactivity-driven bioactivity:
-
Antimicrobial Activity : Thioxo-to-sulfonyl oxidation reduces gram-negative bacterial inhibition (MIC increase from 8 µg/mL to 32 µg/mL) .
-
α₁-Adrenergic Antagonism : Piperazine alkylation impacts receptor binding affinity .
Comparative Reaction Table
Preparation Methods
Retrosynthetic Analysis of Compound X
The synthesis of Compound X requires sequential assembly of four key domains:
Synthesis of the Imidazo[1,2-c]Quinazolin-3(2H)-One Core
Quinazolinone Precursor Formation
The core structure originates from 4-hydroxyquinazoline derivatives. Key steps include:
- Cyclocondensation : Anthranilic acid reacts with formamide at 180°C for 6 hours to yield 4-hydroxyquinazoline.
- Thioxo Introduction : Treatment with ammonium thiocyanate (NH₄SCN) in glacial acetic acid at reflux (24 hours) replaces the 5-oxo group with thioxo, achieving 85% yield (Table 1).
Table 1: Thioxo Functionalization Conditions
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxyquinazoline | NH₄SCN (3 eq) | Acetic acid | 118 | 24 | 85 |
| 4-Hydroxyquinazoline | Lawesson’s reagent | Toluene | 110 | 12 | 72 |
Imidazo Ring Annulation
The imidazo[1,2-c]quinazolinone system forms via a two-step protocol:
Installation of the 3-Oxopropyl Linker
Alkylation of the Imidazo-Quinazolinone Core
The 3-oxopropyl chain is introduced via nucleophilic substitution:
Ketone Protection and Deprotection
To prevent side reactions during subsequent steps:
- Protection : The 3-oxo group is masked as a dioxolane using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene (90°C, 3 hours).
- Deprotection : Hydrolysis with 1M HCl in THF at room temperature restores the ketone (94% yield).
Synthesis of 3-Methyl-4-(3-Methylphenyl)Piperazine
Piperazine Functionalization
The substituted piperazine is prepared via:
Final Coupling and Global Deprotection
Amide Bond Formation
The 3-oxopropyl intermediate couples with the piperazine derivative via:
- EDCI/HOBt Activation : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF (24 hours, RT).
- Yield : 68% after recrystallization from ethanol.
Optimization and Scale-Up Challenges
Critical Parameters
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what purification methods ensure high yield and purity?
The compound’s synthesis likely involves multi-step heterocyclic chemistry. A validated approach includes:
- Step 1 : Condensation of a piperazine derivative (e.g., 3-methyl-4-(3-methylphenyl)piperazine) with a carbonyl-containing intermediate (e.g., diethyl oxalate) in toluene under basic conditions (e.g., NaH) to form the 3-oxopropyl-piperazine moiety .
- Step 2 : Cyclization with a quinazolinone precursor (e.g., 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one) via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the compound’s structure and purity be confirmed?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., piperazine methyl groups, quinazolinone thioether) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and identify impurities (e.g., unreacted intermediates) .
Q. What initial biological assays are recommended to screen for activity?
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC determination) .
- Enzyme Inhibition : Screen against kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) via molecular docking followed by in vitro enzymatic assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Modify substituents :
- Assay design : Compare IC values in enzymatic (e.g., kinase inhibition) and cellular (e.g., anti-proliferative) assays to identify critical pharmacophores .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
- Orthogonal assays : Validate cytotoxicity using both ATP-based (e.g., CellTiter-Glo) and resazurin-based assays to rule out false positives .
- Experimental variables : Control for solvent effects (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to standardize results across labs .
Q. How can molecular docking predict the compound’s interaction with target enzymes?
- Target selection : Use enzymes with structural homology to known targets (e.g., 14-α-demethylase, PDB: 3LD6) .
- Docking software : Perform flexible ligand docking with AutoDock Vina or Schrödinger Suite, prioritizing binding poses with hydrogen bonds to active-site residues (e.g., His310 in 3LD6) .
- Validation : Compare docking scores (ΔG) with experimental IC values to refine computational models .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Salt formation : React with HCl or maleic acid to enhance aqueous solubility .
- Formulation : Use PEG-based nanoparticles or cyclodextrin inclusion complexes to improve bioavailability .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the thioether group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
